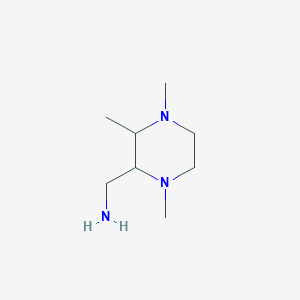![molecular formula C17H17FN6OS B2459188 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 863459-75-0](/img/structure/B2459188.png)
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds and have shown significant inhibitory activities against various cell lines .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Wissenschaftliche Forschungsanwendungen
Novel Antagonists and Anticancer Agents
The development of P2X7 antagonists for potential treatment of mood disorders involves complex synthetic routes including dipolar cycloaddition reactions. These processes have led to the discovery of compounds with significant receptor occupancy, indicating their potential in preclinical settings for the advancement into clinical trials (Chrovian et al., 2018).
Antagonist Activity in Neurochemical Pathways
Compounds structurally related to "2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone" have shown potent 5-HT2 antagonist activity. This demonstrates their potential in modulating neurochemical pathways, which could be relevant for the development of treatments for neurological disorders (Watanabe et al., 1992).
Synthesis and Characterization of Novel Compounds
Research into the synthesis of novel compounds utilizing triazolopyrimidines has led to the development of various derivatives with potential biological activities. These include anticancer agents showing unique mechanisms of tubulin inhibition, indicating a promising avenue for therapeutic intervention (Zhang et al., 2007).
Metal-Free Synthesis Techniques
Innovative metal-free synthesis techniques for biologically important compounds, such as 1,2,4-triazolo[1,5-a]pyridines, highlight the advancements in chemical synthesis aiming at more sustainable and efficient production processes. This opens up new possibilities for the development of pharmaceuticals and research chemicals (Zheng et al., 2014).
Antiasthma and Antimicrobial Agents
The exploration of triazolopyrimidines for their use as antiasthma agents reflects ongoing research into novel treatments for respiratory conditions. Additionally, certain derivatives have been found to possess antimicrobial activities, suggesting their utility in combating infectious diseases (Medwid et al., 1990).
Catalyst and Solvent-Free Synthesis
Advancements in catalyst and solvent-free synthesis of benzamide derivatives underscore the importance of green chemistry principles in the development of new chemical entities. This approach not only reduces the environmental impact of chemical synthesis but also streamlines the production process, making it more cost-effective (Moreno-Fuquen et al., 2019).
Zukünftige Richtungen
The compounds belonging to this class have shown promising results as CDK2 inhibitors and have potential applications in cancer treatment . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess their efficacy and safety in humans.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS/c18-12-4-6-13(7-5-12)24-16-15(21-22-24)17(20-11-19-16)26-10-14(25)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQYGQOSDKNAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide](/img/structure/B2459105.png)
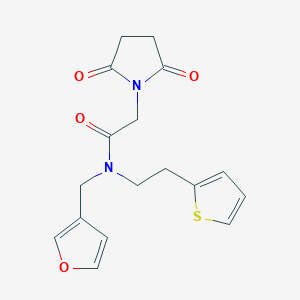
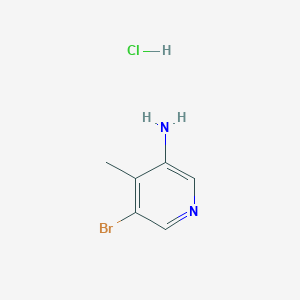
![3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2459111.png)
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2459113.png)
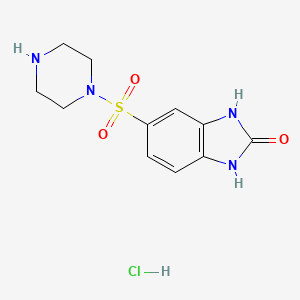
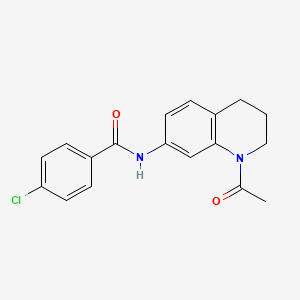
![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
![4-[(4-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2459121.png)
![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
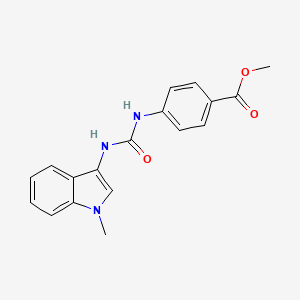
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
